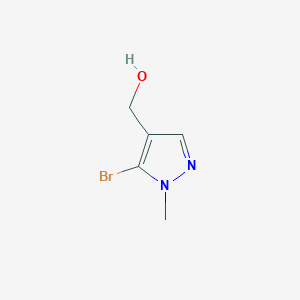
3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine is a heterocyclic compound that features both a brominated pyridine ring and a substituted imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromo-5-chloropyridine with 1-methylimidazole under suitable conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The imidazole ring can participate in redox reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative .
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: The compound can be used to study enzyme interactions and receptor binding.
Materials Science: It is used in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the imidazole ring play crucial roles in binding to these targets, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-5-(1H-imidazol-2-yl)pyridine
- 5-Bromo-1-methyl-1H-imidazole
- 3-Methyl-5-(1H-imidazol-2-yl)pyridine
Uniqueness
3-Bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine is unique due to the presence of both a brominated pyridine ring and a substituted imidazole ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science .
Eigenschaften
CAS-Nummer |
1368049-50-6 |
|---|---|
Molekularformel |
C9H8BrN3 |
Molekulargewicht |
238.08 g/mol |
IUPAC-Name |
3-bromo-5-(1-methylimidazol-2-yl)pyridine |
InChI |
InChI=1S/C9H8BrN3/c1-13-3-2-12-9(13)7-4-8(10)6-11-5-7/h2-6H,1H3 |
InChI-Schlüssel |
IOFYWMKFWQUIGH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN=C1C2=CC(=CN=C2)Br |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



